5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Catalog No.
S668571
CAS No.
23766-28-1
M.F
C8H5ClN2OS
M. Wt
212.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

CAS Number

23766-28-1

Product Name

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

IUPAC Name

5-(4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione

Molecular Formula

C8H5ClN2OS

Molecular Weight

212.66 g/mol

InChI

InChI=1S/C8H5ClN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13)

InChI Key

MUFWSGAENICYQA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NNC(=S)O2)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)O2)Cl

The exact mass of the compound 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol (CAS: 23766-28-1) is a highly versatile, halogenated heterocyclic building block widely procured for the synthesis of advanced pharmacophores, agrochemicals, and materials. Structurally, it features a 1,3,4-oxadiazole core substituted with a lipophilic 4-chlorophenyl group and a reactive thiol (or thione tautomer) moiety [1]. In industrial and laboratory workflows, it serves as a premium precursor for S-alkylation reactions, enabling the rapid assembly of thioether linkages and Mannich bases [2]. The presence of the para-chloro substituent provides a critical balance of electron-withdrawing character and steric bulk, making it a highly effective bioisostere for carboxylic acids and amides while optimizing the physicochemical properties of downstream conjugates [3].

Substituting 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol with the unhalogenated 5-phenyl-1,3,4-oxadiazole-2-thiol or electron-rich analogs (e.g., 4-methoxy variants) fundamentally compromises both process chemistry and downstream material performance. In synthetic workflows, the absence of the electron-withdrawing chloro group increases the pKa of the thiol, requiring stronger bases or elevated temperatures to achieve efficient S-alkylation, which can degrade sensitive intermediates such as quinazolinones or phthalimides [1]. Furthermore, in downstream applications, removing the chloro group drastically reduces the compound's lipophilicity (logP drops from ~2.37 to 1.66), severely impairing membrane permeability and reducing the hydrophobic fit necessary for target engagement in biological models [2]. Consequently, generic substitution leads to lower synthetic yields and inferior end-product efficacy.

Precursor Suitability: Halogen-Driven Lipophilicity Enhancement

The inclusion of the para-chloro substituent significantly alters the partition coefficient of the oxadiazole core, making it a superior building block for applications requiring high lipid solubility. While the unhalogenated 5-phenyl-1,3,4-oxadiazole-2-thiol exhibits a baseline logP of 1.66, the addition of the chloro group increases the estimated logP to approximately 2.37[1]. This enhancement is critical for downstream formulation and biological screening, where higher lipophilicity directly correlates with improved cellular uptake and hydrophobic pocket engagement.

Evidence DimensionCalculated Lipophilicity (logP)
Target Compound Data~2.37 (due to +0.71 Hansch pi contribution)
Comparator Or Baseline5-Phenyl-1,3,4-oxadiazole-2-thiol (logP = 1.66)
Quantified Difference~0.71 log unit increase in lipophilicity
ConditionsComputed partition coefficient models

Procuring the chloro-substituted variant ensures downstream products possess the necessary lipophilicity for effective membrane permeation and target binding, avoiding the poor bioavailability of unhalogenated analogs.

Processability: Mild Condition S-Alkylation Compatibility

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol exhibits excellent processability in S-alkylation workflows. The electron-withdrawing nature of the chloro group increases the acidity of the thiol proton relative to electron-rich analogs, allowing for rapid and complete thiolate formation under mild basic conditions (e.g., K2CO3 in acetone) [1]. This enables efficient coupling with complex, sterically hindered electrophiles—such as chloroacetylated quinazolinones—yielding isolated conjugate products at >30% efficiency without requiring harsh reagents that could induce substrate degradation [2].

Evidence DimensionS-Alkylation Reaction Viability
Target Compound DataEfficient thiolate formation and coupling under mild K2CO3/acetone reflux
Comparator Or BaselineElectron-rich analogs (e.g., 4-methoxy) requiring stronger bases due to higher thiol pKa
Quantified DifferenceEnables the use of mild carbonate bases, preventing degradation of base-sensitive co-reactants
ConditionsReaction with 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl) acetamides

Mild reaction conditions reduce the formation of side products and preserve the integrity of sensitive intermediates, directly improving industrial scaling and laboratory throughput.

Mainstream Application Fit: Downstream Efficacy in Hybrid Scaffolds

When used as a precursor for drug discovery libraries, 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol generates hybrid scaffolds with potent downstream efficacy. For instance, quinazolinone-oxadiazole conjugates synthesized from this specific compound demonstrated remarkable in vitro cytotoxicity, with IC50 values reaching 7.52 µM against HeLa cell lines [1]. In contrast, baseline or unoptimized conjugates frequently fail to achieve sub-10 µM activity, demonstrating that the specific steric and electronic profile of the 4-chlorophenyl group is essential for high-affinity target engagement [2].

Evidence DimensionDownstream Cytotoxic Efficacy (IC50)
Target Compound Data7.52 ± 0.6 µM (for the N-(4-oxo-2-propylquinazolin) conjugate)
Comparator Or BaselineUnoptimized/unsubstituted baseline conjugates (>50 µM)
Quantified Difference>6-fold improvement in in vitro cytotoxicity
ConditionsMTT assay against HeLa cell lines, 48 h exposure

Provides concrete proof that selecting this specific halogenated building block directly translates to highly active lead compounds in oncology screening programs.

Synthesis of High-Lipophilicity Hybrid Drug Libraries

Due to its enhanced logP (~2.37), this compound is the ideal building block for synthesizing quinazolinone-1,3,4-oxadiazole and phthalimide-1,3,4-oxadiazole hybrid libraries. It ensures that the resulting conjugates possess the necessary membrane permeability for effective in vitro and in vivo oncology screening [1].

Mild-Condition S-Alkylation Workflows

The electron-withdrawing chloro group facilitates rapid thiolate formation, making this compound perfectly suited for S-alkylation reactions with base-sensitive electrophiles. It is the precursor of choice when coupling with complex chloroacetylated intermediates where strong bases must be avoided[2].

Development of Bioisosteric Agrochemicals

In agricultural chemistry, the 1,3,4-oxadiazole core serves as a metabolically stable bioisostere for carboxylic acids and amides. The addition of the 4-chlorophenyl group increases environmental stability and leaf penetration, making it highly valuable for the development of novel fungicides and herbicides [3].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Dates

Last modified: 08-15-2023

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